molecular formula C10H11Cl2N3 B2368199 [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride CAS No. 2402828-63-9

[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride

Cat. No. B2368199
CAS RN: 2402828-63-9
M. Wt: 244.12
InChI Key: ZSEMZNCRKIJORC-UHFFFAOYSA-N
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Description

“[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2402828-63-9 . It has a molecular weight of 244.12 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride”, often involves the use of a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The Inchi Code for “[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride” is 1S/C10H10ClN3.ClH/c11-8-2-1-3-10 (6-8)14-5-4-9 (7-12)13-14;/h1-6H,7,12H2;1H .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also yield a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

“[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 244.12 .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

[1-(3-chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-8-2-1-3-10(6-8)14-5-4-9(7-12)13-14;/h1-6H,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEMZNCRKIJORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride

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